molecular formula C20H22O5 B13391471 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid

Cat. No.: B13391471
M. Wt: 342.4 g/mol
InChI Key: PCLWFXJLVUJAKK-UHFFFAOYSA-N
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Description

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the naphthalene derivative:

    Methoxylation: The addition of a methoxy group to the compound.

    Formation of the oxooctenoic acid backbone: This involves constructing the octenoic acid chain with the appropriate functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and naphthalene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enal
  • 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enol
  • 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enamine

Uniqueness

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid

InChI

InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23)

InChI Key

PCLWFXJLVUJAKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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